molecular formula C29H25N5O B11127616 (2E)-2-(1-methyl-1H-benzimidazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile

(2E)-2-(1-methyl-1H-benzimidazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11127616
M. Wt: 459.5 g/mol
InChI Key: ZTPXTXOWMJMCPI-RELWKKBWSA-N
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Description

(2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE: is a complex organic compound characterized by its unique structure, which includes a benzodiazole and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrazole intermediates, which are then coupled through a series of reactions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance efficiency and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility.

Scientific Research Applications

(2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound a valuable tool for studying and manipulating cellular functions. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE
  • (2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(4-ETHOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE

Uniqueness

What sets (2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and specific reactivity.

Properties

Molecular Formula

C29H25N5O

Molecular Weight

459.5 g/mol

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C29H25N5O/c1-3-17-35-25-15-13-21(14-16-25)28-23(20-34(32-28)24-9-5-4-6-10-24)18-22(19-30)29-31-26-11-7-8-12-27(26)33(29)2/h4-16,18,20H,3,17H2,1-2H3/b22-18+

InChI Key

ZTPXTXOWMJMCPI-RELWKKBWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5

Origin of Product

United States

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